2-Nitroethanol

Catalog No.
S748924
CAS No.
625-48-9
M.F
C2H5NO3
M. Wt
91.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitroethanol

CAS Number

625-48-9

Product Name

2-Nitroethanol

IUPAC Name

2-nitroethanol

Molecular Formula

C2H5NO3

Molecular Weight

91.07 g/mol

InChI

InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2

InChI Key

KIPMDPDAFINLIV-UHFFFAOYSA-N

SMILES

C(CO)[N+](=O)[O-]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
10.98 M

Canonical SMILES

C(CO)[N+](=O)[O-]

The exact mass of the compound 2-Nitroethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)10.98 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitroethanol is a highly versatile, bifunctional aliphatic building block characterized by the presence of both a strongly electron-withdrawing nitro group and a primary hydroxyl group. This dual functionality makes it an indispensable precursor in organic synthesis, particularly for the generation of reactive nitroalkenes, the synthesis of 2-aminoethanol derivatives via reduction, and the formulation of brominated biocides. In industrial and advanced laboratory settings, 2-nitroethanol is valued for its precise reactivity in Henry (nitroaldol) reactions and its ability to act as a stable, on-demand source for highly reactive synthons that are otherwise difficult to transport and store. Its defined physical properties and predictable flow-chemistry scalability make it a preferred starting material for pharmaceutical, agrochemical, and specialty chemical applications [1].

Substituting 2-nitroethanol with closely related analogs, such as nitroethane or 2-nitro-1-propanol, fundamentally alters both chemical reactivity and biological efficacy. While nitroethane lacks the primary hydroxyl group necessary for esterification, etherification, and dehydration to nitroalkenes, longer-chain analogs like 2-nitro-1-propanol exhibit significantly reduced biological activity and slower metabolic clearance in targeted applications. Furthermore, attempting to bypass 2-nitroethanol by directly procuring its downstream dehydrated product, 2-nitroethylene, introduces severe logistical challenges due to the alkene's high propensity for spontaneous polymerization. Consequently, for processes requiring the controlled generation of nitroethene or the precise synthesis of functionalized amino alcohols, 2-nitroethanol remains the strictly required, non-substitutable precursor[1].

Superior Antimethanogenic Efficacy and Degradation Kinetics

In comparative in vitro studies assessing aliphatic nitrocompounds for rumen methanogenesis inhibition, 2-nitroethanol demonstrated profound superiority over its longer-chain analog, 2-nitro-1-propanol. At equivalent dosing, 2-nitroethanol reduced methane (CH4) production by 96.7%, compared to only a 41.7% reduction achieved by 2-nitro-1-propanol. Furthermore, kinetic analysis utilizing a one-compartment model revealed that 2-nitroethanol possesses a significantly faster degradation rate (-0.088 k, %/h) than 2-nitro-1-propanol (-0.054 k, %/h), ensuring rapid clearance and conversion to nitrite intermediates without accumulating toxic residues [1].

Evidence DimensionMethane (CH4) reduction and degradation rate
Target Compound Data96.7% CH4 reduction; -0.088 k %/h degradation
Comparator Or Baseline2-Nitro-1-propanol (41.7% CH4 reduction; -0.054 k %/h degradation)
Quantified Difference55 percentage points higher CH4 reduction and 1.6x faster degradation rate
ConditionsIn vitro rumen fermentation assay, 72 h incubation time

For agricultural biotech developers and feed additive formulators, 2-nitroethanol provides a vastly more potent and metabolically favorable antimethanogenic profile than propyl-chain alternatives.

Scalability and High-Purity Yield in Continuous Flow Synthesis

The industrial viability of 2-nitroethanol is strongly supported by its highly efficient synthesis in continuous flow microreactor systems. By optimizing the nitromethane-to-formaldehyde (N/F) ratio to 80 in a continuous flow setup, 2-nitroethanol can be produced with an average yield of 93% and an HPLC purity of 94 area%. This flow-chemistry approach effectively suppresses the formation of di- and tri-addition byproducts (such as 2-methyl-2-nitro-1,3-propanediol) that typically plague traditional batch Henry reactions, enabling the continuous production of multi-kilogram quantities of high-purity precursor suitable for immediate downstream use without extensive purification[1].

Evidence DimensionReaction yield and product purity
Target Compound Data93% yield, 94% HPLC purity via optimized flow chemistry
Comparator Or BaselineStandard batch Henry reaction (prone to significant poly-addition byproducts)
Quantified Difference>90% selectivity and purity achieved in continuous flow, bypassing batch purification bottlenecks
ConditionsContinuous flow microreactor, N/F ratio of 80, controlled residence time

Procurement teams sourcing precursors for large-scale syntheses can rely on 2-nitroethanol's proven compatibility with high-yield, continuous-flow manufacturing, ensuring consistent batch-to-batch quality.

On-Demand Generation of Unstable Nitroalkene Synthons

2-Nitroethylene is a highly valuable but notoriously unstable dienophile and Michael acceptor that readily polymerizes, making its direct procurement and long-term storage impractical. 2-Nitroethanol serves as the ideal stable precursor, allowing for the on-demand generation of 2-nitroethylene via phthalic anhydride-mediated dehydration. This method consistently yields high-purity nitroethylene that can be stored as a standard solution in benzene for several months. By procuring 2-nitroethanol instead of attempting to source the reactive alkene directly, synthetic laboratories bypass severe shelf-life limitations and polymerization hazards while maintaining access to the critical nitroethenyl building block [1].

Evidence DimensionReagent stability and storage viability
Target Compound DataStable, easily stored precursor for on-demand dehydration
Comparator Or Baseline2-Nitroethylene (highly reactive, prone to spontaneous polymerization)
Quantified DifferenceMonths of stable storage (as a precursor or dilute solution) vs. rapid degradation/polymerization of the isolated alkene
ConditionsPhthalic anhydride-mediated dehydration and subsequent storage in benzene

Enables synthetic chemists to safely and reliably utilize the highly reactive 2-nitroethylene synthon without the severe logistical and safety hazards associated with procuring the isolated alkene.

Precursor for Broad-Spectrum Brominated Biocides

2-Nitroethanol is a fundamental building block in the synthesis of advanced antimicrobial agents, including 2-bromo-2-nitroethanol and 2,2-dibromo-2-nitroethanol (Bronopol analogs). Its primary hydroxyl and nitro groups provide the exact functional scaffold required for precise bromination, resulting in biocides that are highly effective in industrial water treatment, cooling towers, and cosmetic preservation. Procuring high-purity 2-nitroethanol ensures reproducible bromination yields and consistent biocidal efficacy in the final formulated products [1].

On-Demand Generation of Dienophiles for Diels-Alder Cycloadditions

Due to the extreme instability of isolated nitroalkenes, 2-nitroethanol is the preferred procurement choice for laboratories conducting complex Diels-Alder cycloadditions or Michael additions. By subjecting 2-nitroethanol to controlled dehydration, researchers can generate 2-nitroethylene in situ or as a stable stock solution, facilitating the synthesis of complex cyclic frameworks, pharmaceutical intermediates, and specialized functional materials without the risk of spontaneous reagent polymerization [2].

Development of Agricultural Antimethanogenic Additives

Leveraging its potent ability to inhibit ruminal methanogenesis, 2-nitroethanol is utilized in the research and development of novel veterinary and agricultural feed additives. Its superior methane reduction efficacy (96.7%) and rapid metabolic clearance compared to longer-chain analogs make it a highly attractive candidate for reducing the environmental footprint of livestock, providing a clear pathway for biotech firms focused on sustainable agriculture [3].

Physical Description

Mobile dark brown-red liquid with a pungent odor. (NTP, 1992)

XLogP3

-0.4

Boiling Point

381 °F at 765 mm Hg (NTP, 1992)
194.0 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.27 at 59 °F (NTP, 1992)

LogP

-0.42 (LogP)

Melting Point

-112 °F (NTP, 1992)
-80.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-48-9

Wikipedia

2-nitroethanol

Dates

Last modified: 08-15-2023

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